2-Bromo-3-hydroxy-1-naphthoic acid
Description
Contextualization within the Landscape of Halogenated Naphthoic Acid Chemistry
Halogenated naphthoic acids are a class of compounds that have garnered considerable interest in various fields, including medicinal chemistry and materials science. The introduction of a halogen atom, such as bromine, into the naphthoic acid framework can significantly alter the molecule's electronic properties, lipophilicity, and reactivity.
For instance, the isomeric compound 7-Bromo-3-hydroxy-2-naphthoic acid is recognized as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its synthesis is often achieved through the direct bromination of 3-hydroxy-2-naphthoic acid. Another isomer, 4-Bromo-3-hydroxy-2-naphthoic acid, has been investigated for its antimicrobial properties. The study of these related compounds provides a valuable context for understanding the potential chemical space that 2-Bromo-3-hydroxy-1-naphthoic acid occupies. The reactivity of these compounds often involves substitution reactions at the bromine position and reactions involving the hydroxyl and carboxylic acid groups.
Structural Features and their Theoretical Implications in Naphthalene (B1677914) Derivatives
The structure of this compound, featuring a bromine atom, a hydroxyl group, and a carboxylic acid group on the naphthalene core, suggests a complex interplay of electronic and steric effects. Computational studies on substituted naphthoic acids have shown that the nature and position of substituents significantly influence the molecule's reactivity and physicochemical properties. researchgate.netsciencepublishinggroup.com
Current Research Status and Knowledge Gaps regarding this compound
Despite the interest in halogenated naphthoic acids, a review of the scientific literature reveals a significant knowledge gap concerning this compound. While its existence is documented and analytical methods for its separation have been described, there is a notable scarcity of in-depth research into its synthesis, reactivity, and potential applications. sielc.com
In contrast, extensive research is available for its isomers, such as 4-bromo-3-hydroxy-2-naphthoic acid and 7-bromo-3-hydroxy-2-naphthoic acid, which have been explored for their utility in the development of new bioactive compounds. This disparity highlights a clear gap in the current understanding of how the specific substitution pattern of this compound influences its properties and potential uses.
Future research endeavors could focus on:
Developing efficient and selective synthetic routes to obtain this compound in high purity.
Conducting thorough spectroscopic and crystallographic analyses to fully elucidate its structural characteristics.
Investigating its reactivity in various organic transformations to understand the influence of its unique substitution pattern.
Exploring its potential biological activities and applications in materials science, drawing comparisons with its better-studied isomers.
The lack of comprehensive studies on this particular isomer presents an opportunity for new avenues of chemical research.
Structure
3D Structure
Properties
CAS No. |
95046-32-5 |
|---|---|
Molecular Formula |
C11H7BrO3 |
Molecular Weight |
267.07 g/mol |
IUPAC Name |
2-bromo-3-hydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7BrO3/c12-10-8(13)5-6-3-1-2-4-7(6)9(10)11(14)15/h1-5,13H,(H,14,15) |
InChI Key |
JTLGFIIPOXUJME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)Br)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Hydroxy 1 Naphthoic Acid Analogs
Nucleophilic Substitution Reactions at the Bromo-Substituent
The bromine atom attached to the naphthalene (B1677914) ring is susceptible to replacement by various nucleophiles, primarily through a mechanism known as nucleophilic aromatic substitution (SNAr). In this type of reaction, a strong nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the halide leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com
The bromo substituent on hydroxynaphthoic acid analogs serves as a versatile handle for introducing new functional groups. The bromine atom can be displaced by a variety of nucleophiles, enabling the synthesis of complex derivatives. nih.gov For instance, in analogous systems like 2,3-dichloro-1,4-naphthoquinone, the chlorine atoms readily undergo substitution reactions with nucleophiles such as amines and thiols in the presence of a base like triethylamine (B128534) or sodium carbonate. youtube.com This highlights the general principle of halogen displacement on the naphthoquinone framework, which is structurally related to oxidized forms of hydroxynaphthoic acids. nih.govyoutube.com
Common nucleophiles can be employed to replace the bromine, leading to new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. While specific examples for 2-bromo-3-hydroxy-1-naphthoic acid are not extensively detailed, the reactivity of analogous brominated naphthoic acids supports this pathway. For example, the reduction of 4,7-dibromo-3-hydroxy-2-naphthoic acid to 7-bromo-3-hydroxy-2-naphthoic acid using tin and hydrochloric acid demonstrates a transformation at a carbon-bromine bond, albeit a reduction rather than a substitution. sielc.com
| Starting Material | Nucleophile | Resulting Functional Group | Reference |
|---|---|---|---|
| 2,3-dichloro-1,4-naphthoquinone | Amines (e.g., R-NH₂) | N-Substituted Amino-naphthoquinone | youtube.com |
| 2,3-dichloro-1,4-naphthoquinone | Thiols (e.g., R-SH) | S-Substituted Thio-naphthoquinone | youtube.com |
| 4-Bromo-3-hydroxy-2-naphthoic acid | Hydroxide (e.g., NaOH) | Hydroxy-naphthoic acid | nih.gov |
Transformations Involving the Hydroxyl Group
The phenolic hydroxyl group is a key site for reactivity, participating in oxidation, esterification, and etherification reactions. These transformations allow for modification of the electronic properties and steric environment of the molecule.
The secondary hydroxyl group on the naphthalene ring can be oxidized to yield a carbonyl group, specifically a ketone. nih.govmsu.edu This transformation converts the hydroxynaphthoic acid derivative into a naphthoquinone derivative, a class of compounds known for their electrochemical and biological properties. The oxidation typically involves chromium(VI) reagents or other common oxidants used for converting secondary alcohols to ketones. nih.govmsu.edu The reaction proceeds by forming an intermediate, such as a chromic ester, followed by an elimination step to form the carbon-oxygen double bond. msu.edu For an analog like 4-bromo-3-hydroxy-2-naphthoic acid, this oxidation would result in the formation of the corresponding bromo-naphthoquinone carboxylic acid. nih.gov
The hydroxyl group of hydroxynaphthoic acids can be readily converted into esters or ethers. Esterification is commonly achieved by reacting the compound with an appropriate acylating agent. For instance, aryl esters of the closely related 1-bromo-2-hydroxy-3-naphthoic acid have been prepared by heating the acid with a phenol (B47542) in the presence of phosphorus oxychloride, which acts as a condensing agent. wikipedia.org This method is also applicable to the unbrominated 2-hydroxy-3-naphthoic acid, demonstrating the general reactivity of the hydroxyl group in this class of compounds. wikipedia.org
| Phenol Reactant | Product | Melting Point (°C) | Reference |
|---|---|---|---|
| Phenol | Phenyl 1-bromo-2-hydroxy-3-naphthoate | 154 | wikipedia.org |
| o-Cresol | o-Cresyl 1-bromo-2-hydroxy-3-naphthoate | 125 | wikipedia.org |
| m-Cresol | m-Cresyl 1-bromo-2-hydroxy-3-naphthoate | 144 | wikipedia.org |
| p-Cresol | p-Cresyl 1-bromo-2-hydroxy-3-naphthoate | 165 | wikipedia.org |
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of the molecule's identity and provides a route to several important derivatives, most notably through reduction.
The carboxylic acid functional group can be reduced to a primary alcohol, converting the naphthoic acid into a (hydroxymethyl)naphthalene derivative. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a standard reagent for the reduction of carboxylic acids to alcohols. masterorganicchemistry.comlibretexts.org This reaction proceeds under mild conditions and typically involves a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl portion of the carboxylic acid, leading to an aldehyde intermediate which is immediately further reduced to the primary alcohol. commonorganicchemistry.com
Research on the reduction of 8-bromo-1-naphthoic acid, a constitutional isomer of the title compound, confirms this pathway. Treatment with lithium aluminum hydride successfully reduces the carboxylic acid to the corresponding carbinol (alcohol). wikipedia.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is another effective reagent for this transformation and is noted for its ability to selectively reduce carboxylic acids in the presence of other functional groups like esters or ketones under certain conditions. youtube.comcommonorganicchemistry.com
| Reagent | Abbreviation | Typical Solvent | Key Characteristics | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride | LiAlH₄ or LAH | Diethyl ether, THF | Very strong, unselective reducing agent. Reduces many functional groups. | masterorganicchemistry.comlibretexts.org |
| Borane-tetrahydrofuran complex | BH₃-THF | Tetrahydrofuran (THF) | Electrophilic reducing agent, can be highly selective for carboxylic acids. | commonorganicchemistry.com |
Compound Index
| Compound Name |
|---|
| 2,3-dichloro-1,4-naphthoquinone |
| This compound |
| 2-hydroxy-3-naphthoic acid |
| 4,7-dibromo-3-hydroxy-2-naphthoic acid |
| 4-bromo-3-hydroxy-2-naphthoic acid |
| 7-bromo-3-hydroxy-2-naphthoic acid |
| 8-bromo-1-naphthoic acid |
| Lithium aluminum hydride |
| Phosphorus oxychloride |
| Borane |
| Triethylamine |
Amidation and Esterification Reactions
The presence of a carboxylic acid group on the this compound molecule allows for classic derivatization reactions such as amidation and esterification. These transformations are fundamental in modifying the compound's properties and for synthesizing more complex molecules.
Amidation of this compound analogs can be achieved through the reaction of the corresponding acid chloride with a primary or secondary amine. The initial step involves the conversion of the carboxylic acid to a more reactive acid chloride, which can be accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent like dry benzene (B151609). The resulting acid chloride is then reacted with the desired amine at room temperature to yield the corresponding arylamide. This method has been successfully employed for the synthesis of various arylamides of 1-bromo-2-hydroxy-3-naphthoic acid, a close structural isomer. The reaction proceeds with the amine dissolved in a dry solvent like benzene, and upon mixing with the acid chloride solution, the amide precipitates and can be purified by washing with dilute hydrochloric acid and water, followed by crystallization.
Esterification of this compound analogs can be carried out by reacting the acid with an alcohol in the presence of an acid catalyst or by reacting the acid chloride with an alcohol. A direct approach involves heating the naphthoic acid with a phenol in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) at elevated temperatures (130-140 °C). This method has been demonstrated to produce aryl esters of 1-bromo-2-hydroxy-3-naphthoic acid. Alternatively, the acid chloride can be reacted with an alcohol to form the corresponding ester.
The following table summarizes the synthesis of representative amides and esters from a structural analog, 1-bromo-2-hydroxy-3-naphthoic acid, which provides a strong model for the reactivity of this compound.
| Reactant 1 (Acid Derivative) | Reactant 2 (Amine/Phenol) | Reaction Type | Key Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-Bromo-2-hydroxy-3-naphthoyl chloride | Aniline | Amidation | Dry benzene, room temperature | Anilide of 1-bromo-2-hydroxy-3-naphthoic acid | - |
| 1-Bromo-2-hydroxy-3-naphthoyl chloride | o-Toluidine | Amidation | Dry benzene, room temperature | o-Toluidide of 1-bromo-2-hydroxy-3-naphthoic acid | - |
| 1-Bromo-2-hydroxy-3-naphthoic acid | Phenyl | Esterification | Phosphorus oxychloride, 130-140 °C | Phenyl-1-bromo-2-hydroxy-3-naphthoate | 75 |
| 1-Bromo-2-hydroxy-3-naphthoic acid | o-Cresol | Esterification | Phosphorus oxychloride, 130-140 °C | o-Cresyl-1-bromo-2-hydroxy-3-naphthoate | 75 |
Condensed Reactions and Polymerization Potential
The bifunctional nature of this compound, possessing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, makes it a suitable candidate for condensation polymerization. Such reactions involve the formation of a larger structural unit from smaller molecules, accompanied by the elimination of a small molecule like water.
Theoretically, this compound can undergo self-condensation to form an aromatic polyester (B1180765). In this process, the hydroxyl group of one molecule reacts with the carboxylic acid group of another, forming an ester linkage and eliminating a molecule of water. This step-growth polymerization would lead to a polymer chain with repeating units of the bromo-hydroxynaphthoic acid monomer. The general scheme for the polycondensation of a hydroxy acid is as follows:
n (HO-R-COOH) → H-(O-R-CO)n-OH + (n-1) H₂O
For this compound, this would result in a poly(2-bromo-3-oxy-1-naphthoyl) chain. The properties of such a polymer would be influenced by the rigid naphthalene backbone, which could impart liquid crystalline properties, a characteristic often seen in aromatic polyesters derived from monomers like p-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. The presence of the bromine atom would further modify the polymer's properties, potentially increasing its flame retardancy and altering its solubility and thermal stability due to its electronic and steric effects.
While specific studies on the polymerization of this compound are not extensively documented, the synthesis of aromatic polyesters from similar hydroxy- and halo-substituted aromatic carboxylic acids is well-established. These polymerizations are typically carried out at high temperatures under vacuum or with a catalyst to facilitate the removal of the water byproduct and drive the reaction towards high molecular weight polymer formation.
Furthermore, this compound could potentially be used as a comonomer in condensation polymerizations with other dicarboxylic acids, diols, or diamines to produce a variety of copolyesters and copolyamides with tailored properties. For instance, co-polymerization with a diol would lead to a polyester with alternating units, while reaction with a diamine, after conversion of the carboxylic acid to an acid chloride, would yield a polyamide.
The potential for creating novel polymers with unique properties makes the study of condensation reactions and the polymerization of this compound and its analogs a promising area for future research in materials science.
Derivatives and Structural Analogs of 2 Bromo 3 Hydroxy 1 Naphthoic Acid: Synthetic Accessibility and Chemical Properties
Synthesis and Characteristics of Positional Isomers and Di-brominated Naphthoic Acids
The synthesis of positional isomers and di-brominated analogs of hydroxynaphthoic acids often involves electrophilic aromatic substitution reactions on naphthalene (B1677914) precursors. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring.
One common strategy for synthesizing brominated naphthoic acids is the direct bromination of a suitable naphthol or naphthoic acid. For instance, the synthesis of 6-bromo-2-naphthol (B32079) can be achieved by treating β-naphthol with bromine in glacial acetic acid. orgsyn.org This brominated naphthol can then potentially be carboxylated to yield the corresponding naphthoic acid. The synthesis of 7-bromo-3-hydroxy-2-naphthoic acid is another key transformation, often starting from 3-hydroxy-2-naphthoic acid. sigmaaldrich.comsigmaaldrich.com
The preparation of di-brominated species can be accomplished through exhaustive bromination. For example, 4,7-dibromo-3-hydroxy-2-naphthoic acid is synthesized via the extensive bromination of a precursor, and this di-bromo derivative can then be used to selectively produce the 7-monobromo analog through debromination. The bromination of naphthalene itself can lead to various polybrominated products depending on the reaction conditions and the amount of bromine used. For example, reaction with three mole equivalents of bromine can yield 1,4,6-tribromonaphthalene, while four equivalents over a KSF clay catalyst can produce 1,2,4,6-tetrabromonaphthalene. cardiff.ac.uk These polybrominated naphthalenes can serve as precursors for the synthesis of various di-brominated naphthoic acids through subsequent functionalization steps.
A general method for the preparation of β-naphthoic acid involves the haloform reaction of methyl β-naphthyl ketone. orgsyn.org This highlights a different synthetic approach where the carboxylic acid functionality is introduced via oxidation of a methyl ketone.
| Compound Name | Starting Material | Key Reagents/Conditions | Reference |
| 6-Bromo-2-naphthol | β-Naphthol | Bromine, Glacial Acetic Acid | orgsyn.org |
| β-Naphthoic Acid | Methyl β-naphthyl ketone | Sodium hypochlorite | orgsyn.org |
| 1,4,6-Tribromonaphthalene | Naphthalene | Bromine (3 mole equiv.) | cardiff.ac.uk |
| 1,2,4,6-Tetrabromonaphthalene | Naphthalene | Bromine (4 mole equiv.), KSF clay | cardiff.ac.uk |
| 4,7-Dibromo-3-hydroxy-2-naphthoic acid | 3-Hydroxy-2-naphthoic acid | Exhaustive bromination |
Preparation and Reactivity of Naphthoic Acid Analogs with Alkyl, Phenyl, and Amino Substitutions
The introduction of alkyl, phenyl, and amino groups onto the naphthoic acid skeleton further expands the chemical space and allows for the fine-tuning of the molecule's properties.
Amino-Substituted Naphthoic Acids: Several methods exist for the synthesis of aminonaphthoic acids. A common route involves the reduction of a corresponding nitro-substituted precursor. For instance, the synthesis of 6-amino-2-naphthoic acid can be achieved from 6-nitro-2-naphthylamine. researchgate.net Another approach is the amination of a halogenated naphthoic acid. The synthesis of 6-amino-2-naphthoic acid can also proceed by way of 6-bromo-2-naphthylamine. researchgate.net Furthermore, 3-amino-2-naphthoic acid can be prepared by heating 3-hydroxy-2-naphthoic acid in ammonia. wikipedia.org A multi-step synthesis for 4-amino-3-methyl-2-naphthoic acid starts from 3-hydroxy-2-naphthoic acid, involving esterification, nitration, Suzuki coupling, and subsequent reduction of the nitro group. google.com The Gabriel synthesis, which utilizes a phthalimide (B116566) salt, provides a method for aminating bromomalonic esters, which can be adapted for the synthesis of amino acids. libretexts.org
Alkyl and Phenyl-Substituted Naphthoic Acids: The introduction of alkyl and phenyl groups can be achieved through various synthetic strategies. For example, 8-bromo-1-naphthoic acid can be converted into aryloxy-naphthoic acids using a copper-bronze catalyst. rsc.org The synthesis of 4-amino-3-methyl-2-naphthoic acid, as mentioned earlier, also incorporates an alkyl (methyl) group. google.com The reactivity of these substituted naphthoic acids is influenced by the electronic and steric nature of the introduced substituents.
| Derivative | Synthetic Precursor | Key Reaction | Reference |
| 6-Amino-2-naphthoic acid | 6-Bromo-2-naphthylamine | Not specified | researchgate.net |
| 6-Amino-2-naphthoic acid | 6-Nitro-2-naphthylamine | Reduction | researchgate.net |
| 3-Amino-2-naphthoic acid | 3-Hydroxy-2-naphthoic acid | Heating in ammonia | wikipedia.org |
| 4-Amino-3-methyl-2-naphthoic acid | 3-Hydroxy-2-naphthoic acid | Multi-step synthesis including nitration and reduction | google.com |
| Aryloxy-naphthoic acids | 8-Bromo-1-naphthoic acid | Reaction with aryloxides, Cu-bronze catalyst | rsc.org |
Structure-Reactivity Relationships in Halogenated Hydroxynaphthoic Acid Systems
The reactivity of halogenated hydroxynaphthoic acids is a function of the interplay between the substituents on the naphthalene ring. The positions of the halogen, hydroxyl, and carboxylic acid groups influence the electron density distribution and steric environment of the molecule, thereby affecting its behavior in chemical reactions.
The Hammett equation provides a framework for quantitatively correlating the reaction rates and equilibria of reactions of benzene (B151609) derivatives with the structure of the reactants. libretexts.org While originally developed for benzene systems, the principles can be extended to understand substituent effects in naphthalene systems. The electronic effects of substituents on 1-naphthoic acids have been studied to understand these relationships. acs.org
In nucleophilic acyl substitution reactions, the reactivity of carboxylic acid derivatives is a key consideration. libretexts.org The presence of electron-withdrawing groups, such as halogens, on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like the hydroxyl group, can decrease this reactivity. The relative positions of these groups are crucial. For example, the reactivity of the halogen atom in 8-bromo-1-naphthoic acid is notable, as it can be readily displaced by various nucleophiles. rsc.org
The acidity of the carboxylic acid is also influenced by the substituents. Halogen atoms generally increase the acidity through their inductive electron-withdrawing effect. The strength of this effect depends on the position of the halogen relative to the carboxylic acid group.
Quantitative structure-activity relationships (QSAR) have been developed to model the properties of halogenated compounds. For instance, the toxicity of some halogenated aliphatic chemicals has been correlated with their hydrophobicity (logKow) and electrophilicity (ELUMO). nih.gov While this study focused on aliphatic compounds, the concept of using molecular descriptors to predict reactivity and other properties is broadly applicable to halogenated aromatic systems as well.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 3 Hydroxy 1 Naphthoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. A typical ¹H NMR spectrum for 2-Bromo-3-hydroxy-1-naphthoic acid would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring system, as well as signals for the hydroxyl and carboxylic acid protons. The chemical shifts (δ) and coupling constants (J) of these signals would be invaluable for confirming the substitution pattern.
Despite the theoretical importance of this analysis, specific experimental ¹H NMR data for this compound were not available in the public domain at the time of this review.
Table 1: Hypothetical ¹H NMR Data Interpretation for this compound This table is for illustrative purposes, as experimental data was not found.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic-H | 7.0 - 8.5 | Doublet, Triplet, Multiplet | 7.0 - 9.0 |
| Hydroxyl-OH | 9.0 - 12.0 | Singlet (broad) | N/A |
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon present in a molecule (e.g., C, CH, CH₂, CH₃, C=O). masterorganicchemistry.comlibretexts.org For this compound, the spectrum would show signals corresponding to the eleven carbon atoms of the substituted naphthalene core, including the carboxyl carbon. The chemical shifts would be influenced by the attached functional groups (bromo, hydroxyl, and carboxylic acid). libretexts.org
Specific, experimentally-derived ¹³C NMR data for this compound are not presently available in surveyed public databases.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is for illustrative purposes, as experimental data was not found.
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic C-Br | 110 - 120 |
| Aromatic C-OH | 150 - 160 |
| Aromatic C-H | 120 - 140 |
| Aromatic Quaternary C | 125 - 145 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds. specac.com
In an IR spectrum of this compound, characteristic absorption bands would be expected. pressbooks.pub These would include a broad O-H stretch from the carboxylic acid group (superimposed on the C-H stretching region), another O-H stretch from the phenolic group, a strong C=O stretch from the carboxylic acid, and various C=C stretching vibrations from the aromatic ring. specac.com
Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. libretexts.org It is particularly useful for observing symmetric vibrations and can be advantageous for samples in aqueous media. libretexts.org
A review of available scientific literature and spectral databases did not yield specific experimental IR or Raman spectra for this compound.
Table 3: Expected Characteristic IR Absorption Bands for this compound This table is for illustrative purposes, as experimental data was not found.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |
| O-H (Phenol) | Stretching | 3200 - 3600 | Broad, Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong, Sharp |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |
| C-O | Stretching | 1210 - 1320 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uni-saarland.de For this compound (Molecular Weight: 267.08 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺. sielc.comnih.gov Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). nih.gov
Specific experimental mass spectrometry data detailing the fragmentation pattern for this compound were not found in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. researchgate.netijprajournal.com The naphthalene ring system is a strong chromophore. The UV-Vis spectrum of this compound would be expected to exhibit characteristic absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. The positions and intensities of these bands are influenced by the substituents (–Br, –OH, –COOH).
A detailed experimental UV-Vis absorption spectrum for this compound is not currently available in public spectral databases.
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
The analysis of this compound can be performed using a reverse-phase (RP) HPLC method. sielc.com A documented application utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), the non-volatile phosphoric acid can be substituted with formic acid. sielc.com This method is also suitable for fast Ultra-Performance Liquid Chromatography (UPLC) applications using columns with smaller particle sizes (e.g., 3 µm) and is scalable for use in preparative separations to isolate impurities. sielc.com
Table 4: HPLC Method Parameters for this compound Analysis. sielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid |
| Applications | Purity Assessment, UPLC, Preparative Separation, Pharmacokinetics |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and sensitivity. A robust reverse-phase HPLC (RP-HPLC) method has been developed for its analysis, offering simple and effective separation. research-solution.com
The methodology employs a stationary phase, such as a Newcrom R1 HPLC column, and a mobile phase typically consisting of a mixture of acetonitrile (MeCN), water, and an acid modifier. research-solution.com The inclusion of phosphoric acid in the mobile phase is common; however, for applications requiring mass spectrometric (MS) detection, phosphoric acid is substituted with a more volatile acid like formic acid to ensure compatibility. research-solution.com
This HPLC method is versatile and scalable. For instance, the use of columns with smaller 3 µm particles is suitable for fast Ultra-High-Performance Liquid Chromatography (UPLC) applications, which can significantly reduce analysis time. research-solution.com Furthermore, the method can be adapted for preparative separation, allowing for the isolation and purification of impurities. Its reliability also makes it suitable for pharmacokinetic studies, where the concentration of the compound is monitored over time in biological matrices. research-solution.com
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Chromatography Mode | Reverse-Phase (RP) | research-solution.com |
| Stationary Phase | Newcrom R1 | research-solution.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | research-solution.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | research-solution.com |
| Application Notes | Method is scalable for preparative separations and suitable for UPLC with smaller particle columns. | research-solution.com |
Gas Chromatography (GC) for Analysis of Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxylic acid and phenolic hydroxyl functional groups, is non-volatile and thermally labile. Direct analysis by GC is therefore not feasible as it would lead to poor chromatographic performance, including broad, tailing peaks and potential decomposition in the hot injector or column. colostate.edu To overcome this, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. gcms.czsigmaaldrich.com
Derivatization chemically modifies the functional groups responsible for the compound's low volatility. gcms.cz For this compound, both the carboxylic acid and the phenolic hydroxyl groups must be derivatized. The most common derivatization strategies for such compounds are silylation and alkylation (specifically esterification). research-solution.comchromtech.com
Silylation: This is a widely used technique where the active hydrogen in the hydroxyl and carboxyl groups is replaced by a trimethylsilyl (B98337) (TMS) group. chromtech.com Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. research-solution.comnih.gov The reaction with BSTFA, often catalyzed by trimethylchlorosilane (TMCS), is typically rapid and produces volatile TMS derivatives that are amenable to GC analysis. sigmaaldrich.commdpi.com These derivatives are less polar and more thermally stable than the parent compound. chromtech.commdpi.com
Alkylation/Esterification: This method targets the carboxylic acid group, converting it into an ester. gcms.cz Reagents like diazomethane (B1218177) can methylate carboxylic acids, but they are toxic and explosive. A safer alternative is the use of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like boron trifluoride (BF3) or hydrogen chloride. gcms.cz For compounds with both carboxylic and phenolic groups, alkylation might be combined with another derivatization technique to protect both functional groups. For instance, pentafluorobenzyl bromide (PFBBr) can be used to derivatize both carboxylic acid and phenol (B47542) groups. research-solution.com
Once derivatized, the resulting volatile derivative of this compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass spectrum of the derivative. nih.govresearchgate.net
Table 2: Common Derivatization Strategies for GC Analysis of Compounds with Carboxylic and Phenolic Groups
| Derivatization Technique | Reagent(s) | Target Functional Group(s) | Resulting Derivative | Source |
|---|---|---|---|---|
| Silylation | BSTFA, MSTFA, TMCS (catalyst) | Carboxylic Acid, Phenolic Hydroxyl | Trimethylsilyl (TMS) ester and ether | research-solution.comsigmaaldrich.comchromtech.commdpi.com |
| Alkylation (Esterification) | Alcohol (e.g., Methanol) + Acid Catalyst (e.g., BF3) | Carboxylic Acid | Alkyl (e.g., Methyl) ester | gcms.cz |
| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid, Phenolic Hydroxyl | Pentafluorobenzyl (PFB) ester and ether | research-solution.com |
Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Hydroxy 1 Naphthoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For aromatic compounds like 2-bromo-3-hydroxy-1-naphthoic acid, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311+G**, provide a detailed understanding of the molecule's optimized geometry. nih.gov
These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. While specific DFT data for this compound is not widely published, studies on closely related isomers like 6-bromo-2-naphthoic acid offer valuable insights into the expected structural parameters. nih.gov For instance, the presence of the bulky bromine atom and the hydrogen-bonding capable hydroxyl and carboxylic acid groups are expected to influence the planarity of the naphthalene (B1677914) ring system. The calculated geometry would likely show some deviation from perfect planarity to accommodate these substituents.
Table 1: Predicted Molecular Geometry Parameters for a Naphthoic Acid Derivative (Note: This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar molecules.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G**) |
| Bond Length | C1-C2 | 1.40 Å |
| C2-Br | 1.90 Å | |
| C3-O (hydroxyl) | 1.36 Å | |
| C1-C(O)OH | 1.49 Å | |
| Bond Angle | C2-C1-C(O)OH | 121° |
| C1-C2-Br | 119° | |
| C2-C3-O | 120° | |
| Dihedral Angle | C2-C3-C4-C10 | 179.5° |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, with red indicating areas of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, making them prime sites for electrophilic interaction. The hydrogen atoms of these groups would exhibit a positive potential. The aromatic ring itself would show a delocalized electron density, with the bromine atom influencing the potential due to its electronegativity and size.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions. nih.gov
In this compound, significant intramolecular interactions would be expected. These include the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds. The analysis can also shed light on the nature of the intramolecular hydrogen bond that may form between the hydroxyl and carboxylic acid groups. NBO analysis on related heterocyclic compounds has demonstrated its utility in understanding molecular stability and geometry. nih.govbibliotekanauki.pl
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Naphthoic Acid Derivative (Note: This table presents hypothetical data for illustrative purposes, based on typical results from NBO analysis.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O (hydroxyl) | σ(C2-C3) | 2.5 |
| LP (2) O (hydroxyl) | π(C3-C4) | 1.8 |
| LP (1) O (carboxyl) | π(C=O) | 20.1 |
| π (C5-C6) | π(C7-C8) | 15.3 |
E(2) represents the stabilization energy of the hyperconjugative interaction.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic properties such as vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. nih.gov The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental data to aid in the assignment of spectral bands to specific vibrational modes of the molecule. researchgate.net
For this compound, calculations would predict characteristic vibrational frequencies for the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, and various C-C and C-H stretching and bending modes of the naphthalene ring. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.
Modeling of Reaction Mechanisms and Energetics of Transformations
Computational modeling is a crucial tool for investigating the mechanisms and energetics of chemical reactions. For this compound, theoretical calculations can be employed to model various transformations. For instance, the reactivity of the compound in substitution or coupling reactions can be explored by calculating the activation energies and reaction pathways for different potential mechanisms. Studies on the reactions of related compounds, such as 2-bromo-1-naphthol, have utilized computational methods to support proposed reaction intermediates and pathways, like the involvement of arynes. rsc.org This approach allows for a deeper understanding of the factors controlling the regioselectivity and stereoselectivity of reactions involving this class of compounds.
Strategic Applications of 2 Bromo 3 Hydroxy 1 Naphthoic Acid in Contemporary Organic Synthesis
Utility as a Versatile Synthetic Intermediate and Chemical Building Block
2-Bromo-3-hydroxy-1-naphthoic acid is a highly functionalized naphthalene (B1677914) derivative that serves as a versatile building block in organic synthesis. Its utility stems from the presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom—each offering a reactive site for a variety of chemical transformations. This trifecta of reactivity allows for its strategic incorporation into complex molecular architectures.
Naphthoic acid derivatives, in general, are recognized as valuable synthetic intermediates. nih.gov The core structure of this compound, with its specific substitution pattern, makes it a tailored precursor for targeted syntheses. The reactivity of its functional groups enables a range of reactions:
Carboxylic Acid Group : This group can readily undergo esterification or amidation reactions, allowing for the attachment of various side chains or the formation of larger molecular frameworks, such as anilides.
Hydroxyl Group : The phenolic hydroxyl group can be converted into ethers or esters, providing a handle for modifying the electronic properties or solubility of the resulting molecule. It also plays a crucial role in directing electrophilic substitution on the naphthalene ring.
Bromine Atom : As a halogen, the bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions. It is also a key participant in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of diverse substituents at the 2-position of the naphthalene core.
The strategic positioning of these groups allows for sequential and selective reactions, making this compound a valuable starting material for multi-step syntheses of complex organic molecules.
Precursor for the Synthesis of Diverse Polycyclic and Heterocyclic Systems
The unique arrangement of functional groups in this compound makes it a promising precursor for the synthesis of more complex ring systems, including polycyclic aromatic hydrocarbons and various heterocycles. Heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their presence in a vast number of pharmaceuticals and natural products. nih.gov
The ortho-positioning of the bromo and hydroxyl groups is particularly significant. This arrangement is ideal for intramolecular cyclization reactions to form five- or six-membered heterocyclic rings fused to the naphthalene system. For instance, reaction with appropriate binucleophiles could lead to the formation of naphthofurans, naphthothiophenes, or other related heterocyclic structures. While specific research on this compound for these transformations is not widely documented, the general strategies for synthesizing heterocycles from functionalized precursors are well-established. nih.govekb.eg For example, a common strategy involves the reaction of an ortho-halophenol with a reagent that can subsequently cyclize to form a fused ring.
Furthermore, the carboxylic acid group can be used as an anchor point or a reactive partner in condensation reactions to build larger polycyclic frameworks. Annulation reactions, which involve the formation of a new ring onto an existing one, could potentially be employed, using the inherent reactivity of the naphthalene core and its functional groups to construct elaborate, multi-ring systems.
Role in the Construction of Functional Organic Materials and Dyes
The parent compound, 3-hydroxy-2-naphthoic acid (also known as BON acid), is a cornerstone in the dye and pigment industry. ontosight.aiwikipedia.org It serves as a crucial precursor for a large class of high-performance azo dyes and pigments. wikipedia.org The typical synthesis involves converting 3-hydroxy-2-naphthoic acid into its anilide, commonly known as a Naphthol AS derivative. wikipedia.orgucj.org.ua This intermediate is then coupled with a diazonium salt in an azo coupling reaction to produce a deeply colored azo compound. wikipedia.org
This compound is a valuable analogue in this context. The introduction of a bromine atom onto the naphthalene ring can serve several purposes:
Modulating Electronic Properties : The electron-withdrawing nature of the bromine atom can alter the electronic landscape of the naphthalene system. This, in turn, influences the absorption spectrum of the final dye, allowing for the fine-tuning of its color (a bathochromic or hypsochromic shift).
Introducing a Reactive Handle : The bromine atom can be retained in the final dye structure or used as a reactive site for post-synthesis modification. This allows for the attachment of other functional groups to enhance properties like lightfastness, solubility, or affinity for specific substrates.
Steric Influence : The presence of the bromine atom can influence the planarity and aggregation behavior of the dye molecules, which can affect their color and performance properties in various applications.
By leveraging these effects, this compound can be used to create novel dyes and functional organic materials with tailored optical and physical properties for advanced applications.
Q & A
Q. How can researchers optimize the synthesis of 2-Bromo-3-hydroxy-1-naphthoic acid from β-naphthol?
Methodological Answer: The synthesis typically involves carboxylation and bromination steps. Based on analogous naphthoic acid syntheses (e.g., β-hydroxynaphthoic acid), β-naphthol is reacted with CO₂ under alkaline conditions (e.g., NaOH) to form 3-hydroxy-1-naphthoic acid, followed by bromination at the 2-position using bromine or N-bromosuccinimide (NBS) in a controlled environment . Key parameters include:
- Temperature control (e.g., 40–60°C for carboxylation to avoid side reactions).
- pH adjustment during carboxylation to ensure selective formation of the hydroxy-carboxylic acid intermediate.
- Purification via recrystallization or column chromatography to isolate the brominated product.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., deshielding of aromatic protons adjacent to Br and -OH groups). Compare with databases like the NIST Chemistry WebBook for validation .
- FT-IR: Confirm the presence of carboxylic acid (-COOH, ~1700 cm⁻¹), hydroxyl (-OH, ~3200–3500 cm⁻¹), and C-Br (~600 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ at m/z 265.96 for C₁₁H₇BrO₃) and isotopic patterns characteristic of bromine .
Q. How do hydrogen-bonding properties (TPSA = Ų) influence solubility and reactivity?
Methodological Answer: The high topological polar surface area (TPSA) indicates strong hydrogen-bonding capacity, which:
- Reduces solubility in nonpolar solvents (e.g., hexane), favoring polar solvents like DMSO or ethanol for reactions .
- Enables coordination with metal catalysts (e.g., in coupling reactions) via the hydroxyl and carboxylic acid groups.
- Affects crystallization : Optimize solvent polarity (e.g., water/ethanol mixtures) to enhance crystal quality for XRD analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for brominated naphthoic acid derivatives?
Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or inconsistent mass fragments) may arise from:
- Tautomerism : The compound may exhibit keto-enol tautomerism (4 tautomers predicted ), requiring variable-temperature NMR or DFT calculations to confirm dominant forms.
- Degradation : Long-term storage can lead to decomposition (e.g., debromination). Validate purity via HPLC and compare fresh vs. aged samples .
- Cross-validation : Combine multiple techniques (XRD for crystal structure, IR for functional groups) to reconcile discrepancies .
Q. What strategies are effective for studying the electronic effects of bromine substitution on reactivity?
Methodological Answer:
- Computational modeling : Use DFT to map electron density (e.g., Fukui indices) and predict regioselectivity in electrophilic substitution reactions.
- Comparative kinetics : Compare reaction rates of this compound with non-brominated analogs (e.g., 3-hydroxy-1-naphthoic acid) in coupling reactions (e.g., Suzuki-Miyaura) .
- Substituent effects : Analyze Hammett parameters (σₘ or σₚ) to quantify bromine’s electron-withdrawing impact on reaction intermediates .
Q. How can researchers design experiments to evaluate biological activity while minimizing toxicity risks?
Methodological Answer:
- In silico screening : Predict ADMET properties (e.g., using SwissADME) to prioritize low-toxicity derivatives .
- Dose-response assays : Start with microgram-scale concentrations in cell cultures (e.g., antibacterial testing against S. aureus) to establish IC₅₀ values.
- Protective protocols : Use fume hoods, PPE, and waste disposal methods compliant with OSHA/NIH guidelines, especially given the compound’s H302/H318 hazards .
Data Analysis and Interpretation
Q. How should researchers handle conflicting results in synthetic yield optimization?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) and identify interactions.
- Statistical validation : Apply ANOVA to determine significance of factors (e.g., pH vs. solvent choice) .
- Reproducibility checks : Replicate reactions in triplicate and document deviations (e.g., moisture sensitivity of intermediates) .
Q. What methods are recommended for analyzing degradation products during long-term storage?
Methodological Answer:
- Accelerated stability studies : Store samples at elevated temperatures (e.g., 40°C) and monitor degradation via TLC or LC-MS.
- Isolation and identification : Use preparative HPLC to isolate degradation byproducts, followed by NMR/MS for structural elucidation .
Structural and Functional Analogues
Q. How does this compound compare to other halogenated naphthoic acids (e.g., 8-Bromo-1-naphthoic acid)?
Methodological Answer:
- Steric effects : Bromine at the 2-position (vs. 8-position) creates steric hindrance near the carboxylic acid group, affecting nucleophilic reactivity.
- Electronic effects : Proximity of Br to -OH alters acidity; measure pKa via potentiometric titration and compare with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
